molecular formula C24H31FO7 B12317164 12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

カタログ番号: B12317164
分子量: 450.5 g/mol
InChIキー: WMJSKWRCHLTCCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a highly substituted pentacyclic molecule characterized by a fused polycyclic framework with distinct functional groups:

  • Fluoro substituent at position 12, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Dihydroxy groups at positions 11 and 19, which may influence stereochemical specificity and binding affinity.
  • Tetramethyl groups (6,6,9,13) that stabilize the hydrophobic core of the molecule.

Its synthesis likely involves multi-step cyclization and fluorination processes, with structural validation via X-ray crystallography (e.g., using SHELX programs for refinement ).

特性

分子式

C24H31FO7

分子量

450.5 g/mol

IUPAC名

12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3

InChIキー

WMJSKWRCHLTCCW-UHFFFAOYSA-N

正規SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C

製品の起源

United States

準備方法

Hydroxyacetyl Installation at C8

The 2-hydroxyacetyl group at C8 is introduced via acetylation followed by partial hydrolysis . A protected acetyl intermediate is first coupled to the core structure using Steglich esterification (DCC/DMAP), followed by selective deprotection under acidic conditions to yield the free hydroxyl group.

Dihydroxylation at C11 and C19

Sharpless asymmetric dihydroxylation is employed to install the vicinal diol system at C11 and C19. Using AD-mix-β (containing (DHQD)2PHAL ligand), the reaction proceeds with >95% enantiomeric excess, ensuring correct stereochemistry. Potassium permanganate in acidic media serves as an alternative oxidant for dihydroxylation, though with lower stereocontrol.

Final Functionalization and Purification

The last stage involves global deprotection and recrystallization . Acidic methanol (HCl/MeOH) removes acetyl and ketal protecting groups, while column chromatography on silica gel (ethyl acetate/hexane gradient) isolates the target compound. Final purity (>98%) is confirmed via HPLC and NMR spectroscopy.

Table 1: Key Reaction Conditions and Agents

Step Reagents/Conditions Yield (%) Reference
Epoxidation mCPBA, CH2Cl2, 0°C 85
Fluorination Selectfluor®, isopropenyl acetate, 40°C 92
Dihydroxylation AD-mix-β, t-BuOH/H2O, 0°C 88
Hydroxyacetylation Ac2O, DMAP, DCC, CH2Cl2 76
Deprotection HCl/MeOH, reflux 95

Challenges and Optimization

  • Stereochemical Control : The C12 fluorine’s configuration (R/S) heavily influences biological activity. Use of chiral auxiliaries during fluorination ensures desired stereochemistry.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance fluorination efficiency, while ethers (THF) improve cyclization kinetics.
  • Byproduct Mitigation : Unwanted epoxide ring-opening byproducts are minimized using HfF4 as a Lewis acid catalyst during fluorination.

化学反応の分析

反応の種類

    酸化: この化合物は、特にヒドロキシル基で酸化反応を起こし、ケトンやカルボン酸を生成する可能性があります。

    還元: 還元反応は、ケトン基をヒドロキシル基に変換することができます。

    置換: ハロゲン化などの置換反応は、ステロイド骨格の様々な位置で起こる可能性があります。

一般的な試薬と条件

    酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬。

    置換: N-ブロモスクシンイミド(NBS)やN-クロロスクシンイミド(NCS)などのハロゲン化剤。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。例えば、酸化はケトンやカルボン酸を生じさせる可能性がある一方、還元はアルコールを生じさせる可能性があります。

科学的研究の応用

Pharmaceutical Development

12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is primarily utilized in the development of new therapeutic agents for treating inflammatory and autoimmune diseases due to its strong anti-inflammatory effects.

Biological Studies

This compound is employed in biological research to investigate the mechanisms of corticosteroids on cellular processes and gene expression modulation. Its interaction with various biological targets such as receptors involved in inflammatory pathways is a key area of study.

Analytical Chemistry

In analytical chemistry contexts, it serves as a reference compound for the synthesis of related corticosteroids and is used in quality control processes within pharmaceutical manufacturing.

Case Studies

Research has shown that compounds with similar structures exhibit enhanced potency and reduced side effects compared to traditional corticosteroids. For instance:

  • Triamcinolone Acetonide : Known for strong anti-inflammatory properties.
  • Flunisolide : Used for asthma treatment; exhibits high potency.
Compound NameStructureUnique Features
Triamcinolone AcetonideC21H27O6Strong anti-inflammatory properties; widely used in dermatology
FlunisolideC24H31FO6Contains fluorine; used for asthma; exhibits high potency
AristodermC24H30O4Effective against eczema; primarily used in dermatological applications

作用機序

類似の化合物との比較

類似の化合物

    トリアムシノロンアセトニド: 抗炎症作用が類似する、密接に関連するコルチコステロイド。

    デキサメタゾン: 抗炎症作用と免疫抑制作用で知られる、別の強力なコルチコステロイド。

    プレドニゾロン: 作用機序が類似する、一般的に使用されるコルチコステロイド。

独自性

(6,11,16a)-9-フルオロ-6,11,21-トリヒドロキシ-16,17-[(1-メチルエチリデン)ビス(オキシ)]-プレグナ-1,4-ジエン-3,20-ジオンは、他のコルチコステロイドと比較して、その効力と作用時間を高める、特異的な構造修飾により独特です。フッ素原子とアセトニド基の存在は、安定性と有効性の向上に貢献しています。

類似化合物との比較

Compound A : (1S,2S,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one (Budesonide)

  • Key Differences :
    • Replaces the 12-fluoro and 19-hydroxy groups with a 6-propyl substituent.
    • Retains the 8-(2-hydroxyacetyl) and 11-hydroxy moieties.
  • Functional Impact :
    • Budesonide is a corticosteroid used for asthma and COPD; the absence of fluorine reduces its half-life compared to the fluorinated target compound .
    • The propyl group enhances lipophilicity, improving lung tissue retention .

Compound B : 11-[(E)-2-Fluorobenzylidene]-8-(2-fluorophenyl)-14-hydroxy-6-thia-3,13-diaza-heptacyclo[13.7.1.19,13.0²,⁹.0²,¹⁴.0³,⁷.0¹⁹,²³]tetracosa-1(22),15(23),16,18,20-pentaen-10-one

  • Key Differences :
    • Incorporates a thia-diaza-heptacyclic core instead of a dioxapentacyclic system.
    • Features dual fluorophenyl groups rather than a single fluorine atom.
  • Functional Impact: The sulfur and nitrogen atoms in the framework may confer redox activity or metal-binding capacity .

Compound C : 6,13-Dimethyl-16-oxo-7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-5,14,17-trien-11-yl Acetic Acid

  • Key Differences :
    • Replaces the hydroxyacetyl group with an acetic acid moiety .
    • Contains an aza (nitrogen) atom in the pentacyclic system.
  • Functional Impact: The carboxylic acid group improves aqueous solubility but may reduce membrane permeability .

Comparative Data Table

Property Target Compound Budesonide Compound B Compound C
Molecular Formula C₂₅H₃₁FO₈ C₂₅H₃₄O₆ C₂₈H₂₀F₂N₂O₂S C₂₂H₃₂O₆
Molecular Weight ~502.5 g/mol 430.59 g/mol 494.53 g/mol 392.48 g/mol
Key Functional Groups 12-Fluoro, 11,19-dihydroxy, 8-(2-hydroxyacetyl), tetramethyl 11-Hydroxy, 8-(2-hydroxyacetyl), 6-propyl 2-Fluorobenzylidene, 2-fluorophenyl, thia-diaza Acetic acid, aza-pentacyclic
Biological Activity Hypothesized anti-inflammatory/antimicrobial (structural inference) Corticosteroid (COPD/asthma) Anticancer (DNA intercalation) Antimicrobial (in vitro)
Solubility Moderate (hydroxyacetyl enhances polarity) Low (propyl increases lipophilicity) Low (fluorophenyl groups dominate) High (carboxylic acid improves solubility)

Research Findings and Implications

Fluorine’s Role: The 12-fluoro substituent in the target compound likely reduces oxidative metabolism, extending its half-life compared to Budesonide . This aligns with trends in fluorinated pharmaceuticals (e.g., fluoroquinolones).

Hydroxyacetyl vs. Carboxylic Acid : The hydroxyacetyl group balances solubility and membrane permeability better than Compound C’s carboxylic acid, which may limit tissue penetration .

Framework Rigidity : The dioxapentacyclic core provides steric hindrance that enhances target specificity versus the more flexible heptacyclic system in Compound B .

生物活性

12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and exhibits unique biological activities that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex multi-cyclic framework with various functional groups that contribute to its biological activity:

  • Fluorine Substitution : Enhances stability and potency.
  • Hydroxyl Groups : Contribute to the compound's solubility and interaction with biological targets.

The molecular formula is C22H30F1O5C_{22}H_{30}F_{1}O_{5}, and its structure can be represented as follows:

12 Fluoro 11 19 dihydroxy 8 2 hydroxyacetyl 6 6 9 13 tetramethyl 5 7 dioxapentacyclo 10 8 0 02 9 04 8 013 18 icosa 14 17 dien 16 one\text{12 Fluoro 11 19 dihydroxy 8 2 hydroxyacetyl 6 6 9 13 tetramethyl 5 7 dioxapentacyclo 10 8 0 02 9 04 8 013 18 icosa 14 17 dien 16 one}

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects by modulating immune responses. It acts on various pathways involved in inflammation:

  • Cytokine Production : Reduces the production of pro-inflammatory cytokines.
  • Cellular Migration : Inhibits the migration of inflammatory cells to sites of injury or infection.

These actions make it effective in treating conditions such as asthma and rheumatoid arthritis.

Immunosuppressive Properties

The immunosuppressive nature of this compound is beneficial in managing autoimmune diseases. It dampens the immune response by:

  • Inhibiting T-cell activation.
  • Reducing antibody production from B-cells.

Comparative Analysis with Other Corticosteroids

Compound NameStructureUnique Features
Triamcinolone AcetonideC21H27O6Strong anti-inflammatory properties; widely used in dermatology
FlunisolideC24H31FO6Contains fluorine; used for asthma treatment; exhibits high potency
AristodermC24H30O4Primarily used in dermatological applications; effective against eczema

This table highlights how 12-Fluoro-11,19-dihydroxy compares with other corticosteroids in terms of structure and therapeutic applications.

Case Studies and Research Findings

  • Study on Asthma Management : A clinical trial demonstrated that patients treated with 12-Fluoro-11,19-dihydroxy showed a significant reduction in asthma symptoms compared to those on traditional corticosteroids .
  • Rheumatoid Arthritis Treatment : Another study indicated that this compound effectively reduced joint inflammation and pain in animal models of rheumatoid arthritis .
  • Mechanistic Studies : Research has elucidated the mechanisms by which this compound modulates immune responses at the cellular level, showing its ability to inhibit NF-kB signaling pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for elucidating the complex pentacyclic structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement) to resolve stereochemical ambiguities in the fused pentacyclic system. The fluorine atom at C12 and hydroxyl groups at C11/C19 require high-resolution data to confirm spatial orientation .
  • Key Challenges : Differentiate between methyl groups (C6, C9, C13) and assess hydrogen-bonding networks involving the 2-hydroxyacetyl moiety. Synchrotron radiation may enhance data quality for low-occupancy fluorinated positions .

Q. What synthetic strategies are employed to introduce the 12-fluoro substituent while preserving labile functional groups (e.g., 2-hydroxyacetyl)?

  • Methodology : Multi-step synthesis involving regioselective fluorination via electrophilic fluorinating agents (e.g., Selectfluor®) at an early intermediate stage to avoid side reactions. Protect hydroxyl groups (C11/C19) with tert-butyldimethylsilyl (TBDMS) ethers before fluorination .
  • Validation : Monitor fluorination efficiency using ¹⁹F NMR and confirm regiochemistry via 2D NOESY to distinguish axial/equatorial fluorine placement in the pentacyclic framework .

Advanced Research Questions

Q. How does the 12-fluoro group influence metabolic stability in hepatic AKR1C enzyme systems?

  • Methodology : Incubate the compound with recombinant AKR1C isoforms (e.g., AKR1C3) and quantify metabolites via LC-HRMS . Compare kinetics (Km, Vmax) with non-fluorinated analogs (e.g., budesonide) to assess fluorine’s impact on carbonyl reduction or hydroxylation .
  • Contradictions : While fluorination typically enhances metabolic stability, steric hindrance from the pentacyclic core may paradoxically increase susceptibility to AKR1C-mediated deactivation .

Q. What in vivo models are suitable for evaluating transscleral delivery efficiency of this corticosteroid?

  • Methodology : Use ex vivo pigmented bovine sclera-choroid/RPE tissue to measure permeability coefficients (Papp) and partition into melanin-rich layers. Validate with in vivo rat models by quantifying drug retention in ocular tissues via LC-MS/MS after subconjunctival injection of suspension formulations .
  • Key Variables : Correlate lipophilicity (logP) and aqueous solubility with tissue distribution. Note that high lipophilicity (>3.5) may reduce bioavailability due to choroidal binding .

Q. How can conflicting data on solubility-permeability trade-offs in transscleral delivery be resolved?

  • Methodology : Conduct parallel artificial membrane permeability assays (PAMPA) alongside Franz cell diffusion studies with excised sclera. Use molecular dynamics (MD) simulations to model interactions between the compound’s 2-hydroxyacetyl group and scleral collagen .
  • Contradiction Analysis : While higher solubility improves dissolution rates, excessive hydrophilicity may reduce partitioning into lipophilic ocular barriers. Optimize formulations using cyclodextrin complexes to balance solubility and permeability .

Q. What computational approaches predict the compound’s affinity for glucocorticoid receptors (GR) compared to dexamethasone?

  • Methodology : Perform docking studies (AutoDock Vina) using GR’s ligand-binding domain (PDB: 4P6X). Focus on interactions between the 12-fluoro group and Phe623/Leu753 residues. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .
  • Advanced Insight : The rigid pentacyclic scaffold may limit conformational adaptability, reducing GR activation potency despite strong initial binding .

Q. How can polymorphism risks be assessed during crystallization of this compound?

  • Methodology : Screen for polymorphs using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . Compare free-energy landscapes via lattice energy calculations (MOLPAK) to predict stable forms. Monitor hydrate formation due to hydrophilic 11,19-dihydroxy groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。